GSK-2793660 (free base)
Overview
Description
GSK-2793660 is an orally active and irreversible inhibitor of Cathepsin C, also known as dipeptidyl peptidase I enzyme. Cathepsin C plays a crucial role in the activation of several neutrophil granule-associated serine proteases, including neutrophil elastase, cathepsin G, and proteinase 3. GSK-2793660 has been studied for its potential in treating conditions such as cystic fibrosis, non-cystic fibrosis bronchiectasis, and anti-neutrophil cytoplasmic autoantibody-associated vasculitis .
Preparation Methods
The synthesis of GSK-2793660 involves several steps, including the preparation of α,α-disubstituted α-amino acids via Ichikawa rearrangement . The specific synthetic routes and reaction conditions are proprietary and not publicly disclosed. Industrial production methods typically involve large-scale synthesis under controlled conditions to ensure high purity and yield.
Chemical Reactions Analysis
GSK-2793660 undergoes various chemical reactions, primarily involving its interaction with Cathepsin C. The compound is an irreversible inhibitor, meaning it forms a covalent bond with the enzyme, leading to permanent inactivation. Common reagents and conditions used in these reactions include organic solvents and mild temperatures to maintain the stability of the compound. The major product formed from these reactions is the inactivated Cathepsin C enzyme .
Scientific Research Applications
GSK-2793660 has several scientific research applications, particularly in the fields of chemistry, biology, medicine, and industry. In chemistry, it is used to study the inhibition of serine proteases and the role of Cathepsin C in various biological processes. In biology, it helps researchers understand the mechanisms of enzyme inhibition and the activation of neutrophil proteases. In medicine, GSK-2793660 is being investigated for its potential to treat diseases such as cystic fibrosis, bronchiectasis, and vasculitis. In industry, it is used in the development of new therapeutic agents targeting Cathepsin C .
Mechanism of Action
GSK-2793660 exerts its effects by irreversibly inhibiting Cathepsin C. The compound binds to the active site of the enzyme, forming a covalent bond that leads to permanent inactivation. This inhibition prevents the activation of downstream neutrophil serine proteases, such as neutrophil elastase, cathepsin G, and proteinase 3. The molecular targets and pathways involved include the Cathepsin C enzyme and the neutrophil granule-associated serine proteases .
Comparison with Similar Compounds
GSK-2793660 is unique in its irreversible inhibition of Cathepsin C. Similar compounds include other Cathepsin C inhibitors, such as VBY-825 and AZD7986. These compounds also target Cathepsin C but may differ in their potency, selectivity, and pharmacokinetic properties. GSK-2793660 stands out due to its high selectivity and irreversible binding, making it a potent inhibitor for research and potential therapeutic applications .
Properties
IUPAC Name |
4-amino-N-[(E,3S)-6-(2,3-dihydroindol-1-yl)-6-oxohex-4-en-3-yl]oxane-4-carboxamide | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H27N3O3/c1-2-16(22-19(25)20(21)10-13-26-14-11-20)7-8-18(24)23-12-9-15-5-3-4-6-17(15)23/h3-8,16H,2,9-14,21H2,1H3,(H,22,25)/b8-7+/t16-/m0/s1 | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
IVMRHVTWOHFAKG-WAVCKPEOSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC(C=CC(=O)N1CCC2=CC=CC=C21)NC(=O)C3(CCOCC3)N | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC[C@@H](/C=C/C(=O)N1CCC2=CC=CC=C21)NC(=O)C3(CCOCC3)N | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H27N3O3 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
357.4 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
1613458-70-0 | |
Record name | GSK-2793660 | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=1613458700 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | GSK-2793660 | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/E53L4HKR25 | |
Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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